molecular formula C9H9N3O B1383043 6-Methyl-1h-indazole-3-carboxamide CAS No. 1519055-70-9

6-Methyl-1h-indazole-3-carboxamide

Cat. No. B1383043
M. Wt: 175.19 g/mol
InChI Key: GPWPDULHZVFFHI-UHFFFAOYSA-N
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Description

“6-Methyl-1h-indazole-3-carboxamide” is a compound with the CAS Number: 1519055-70-9 and a linear formula of C9H9N3O . It is a white solid with a molecular weight of 175.19 . This compound is part of the indazole-containing derivatives, which are important heterocycles in drug molecules .


Synthesis Analysis

Indazole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of the carboxamide moiety in indazole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The synthesis of 6-substituted-indazole derivatives was performed using relatively simple reagents .


Molecular Structure Analysis

The molecular structure of “6-Methyl-1h-indazole-3-carboxamide” is represented by the InChI Code: 1S/C9H9N3O/c1-5-2-3-6-7(4-5)11-12-8(6)9(10)13/h2-4H,1H3,(H2,10,13)(H,11,12) .


Chemical Reactions Analysis

Indazole derivatives have been synthesized using various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

“6-Methyl-1h-indazole-3-carboxamide” is a white solid . It has a molecular weight of 175.19 and a linear formula of C9H9N3O .

Scientific Research Applications

  • Synthetic Chemistry

    • Indazole-containing heterocyclic compounds have a wide variety of medicinal applications .
    • The synthesis strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
    • For example, a Cu (OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .
  • Medicinal Chemistry

    • Indazole derivatives possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .
    • Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .
    • For instance, 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide exhibited potent FGFR1 inhibitory activity in the enzymatic assay (IC50 = 30.2 ± 1.9 nM) .
  • Metabolic Studies

    • Studies on the metabolism of synthetic cannabinoids (SCs) like “indazole-3-carboxamide” are essential to facilitate their detection in biological matrices .
  • Pharmacology

    • Indazole derivatives have been found to possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .
    • For example, niraparib, an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer, contains an indazole structural motif .
  • Treatment of Inflammatory Diseases

    • 3-Methyl-1H-indazole has been shown to inhibit neutrophil chemotaxis and may be used to treat inflammatory diseases such as trigeminal neuralgia or heart disease .
  • Inhibition of Histamine H3 Receptor Activity

    • 3-Methyl-1H-indazole has also been shown to inhibit histamine H3 receptor activity, which may account for its effects on eye diseases and bladder cancer .
  • Anticancer Drug Discovery

    • p21-activated kinase 1 (PAK1) is recognized as a promising target for anticancer drug discovery. Indazole-3-carboxamide derivatives have been synthesized as potent and selective PAK1 inhibitors with anti-tumor migration and invasion activities .
  • Anti-Inflammatory and Antiarrhythmic Activities

    • Indazole derivatives, such as 3-Methyl-1H-indazole, have been found to inhibit neutrophil chemotaxis and may be used to treat inflammatory diseases such as trigeminal neuralgia or heart disease .
  • Treatment of Eye Diseases and Bladder Cancer

    • 3-Methyl-1H-indazole has also been shown to inhibit histamine H3 receptor activity, which may account for its effects on eye diseases and bladder cancer .
  • Treatment of Respiratory Disease

    • Indazole-containing heterocyclic compounds can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
  • Antitumor Activities

    • p21-activated kinase 1 (PAK1) is recognized as a promising target for anticancer drug discovery. Indazole-3-carboxamide derivatives have been synthesized as potent and selective PAK1 inhibitors with anti-tumor migration and invasion activities .

Safety And Hazards

The compound has been classified as potentially hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Future Directions

Indazole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . They have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . It is hoped that indazole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

6-methyl-1H-indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-5-2-3-6-7(4-5)11-12-8(6)9(10)13/h2-4H,1H3,(H2,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWPDULHZVFFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=NN2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1h-indazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GC Moraski, AG Oliver, LD Markley, S Cho… - Bioorganic & medicinal …, 2014 - Elsevier
… scaffolds explored in this study include a 2,6-dimethylimidazo[1,2-b]pyridazine-3-carboxamide (7), a 2,6-dimethyl-1H-indole-3-carboxamide (8), a 6-methyl-1H-indazole-3-carboxamide (…
Number of citations: 47 www.sciencedirect.com

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